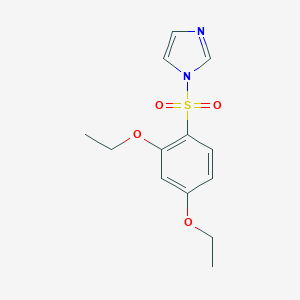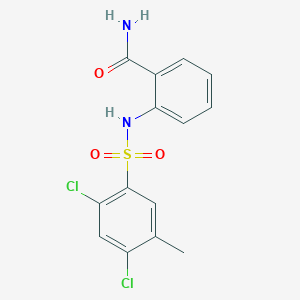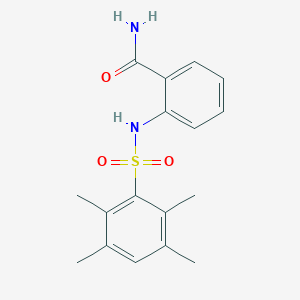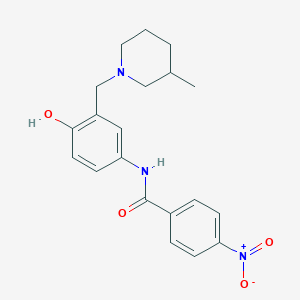
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, also known as HMA, is a naturally occurring compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HMA is a derivative of the plant compound salicin, which has been used for centuries as a natural remedy for pain and inflammation.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms of action is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the immune system. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to have antioxidant properties, which may protect against oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, including:
1. Further studies on the mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, which may lead to the development of more effective therapeutic applications.
2. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural remedy for pain and inflammation, similar to its parent compound salicin.
3. Exploration of the use of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide in combination with other compounds for the treatment of cancer and other diseases.
4. Development of new synthesis methods for N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide that improve its solubility and purity.
5. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural preservative in food and other products.
In conclusion, N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is a valuable compound for scientific research due to its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
Méthodes De Synthèse
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide can be synthesized from salicin through a multi-step process that involves hydrolysis, reduction, and acetylation. The synthesis of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been studied for its anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the treatment of a wide range of diseases.
Propriétés
Numéro CAS |
17016-62-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H17NO4/c1-5-9(12)7(10-6(2)11)4-8(13-3)14-5/h5,7-9,12H,4H2,1-3H3,(H,10,11) |
Clé InChI |
JIZHXACDJCSYMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC)NC(=O)C)O |
Autres numéros CAS |
57918-56-6 |
Synonymes |
Nsc276417 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)


![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)








